molecular formula C8H12N2 B13597607 (R)-1-(5-Methylpyridin-2-YL)ethan-1-amine

(R)-1-(5-Methylpyridin-2-YL)ethan-1-amine

Katalognummer: B13597607
Molekulargewicht: 136.19 g/mol
InChI-Schlüssel: XXAOROMGOIPMQJ-SSDOTTSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-1-(5-Methylpyridin-2-YL)ethan-1-amine is a chiral amine compound with a pyridine ring substituted at the 5-position with a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-Methylpyridin-2-YL)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 5-methyl-2-pyridinecarboxaldehyde.

    Reductive Amination: The aldehyde is subjected to reductive amination using a chiral amine and a reducing agent such as sodium triacetoxyborohydride. This step introduces the chiral center and forms the desired amine.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure ®-enantiomer.

Industrial Production Methods

In an industrial setting, the production of ®-1-(5-Methylpyridin-2-YL)ethan-1-amine may involve:

    Large-Scale Reductive Amination: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

    Chiral Resolution: Employing chiral resolution techniques if racemic mixtures are produced, to isolate the desired ®-enantiomer.

Analyse Chemischer Reaktionen

Types of Reactions

®-1-(5-Methylpyridin-2-YL)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving halogenating agents or nucleophiles like sodium azide.

Major Products

    Oxidation Products: Imines, nitriles.

    Reduction Products: Secondary and tertiary amines.

    Substitution Products: Halogenated pyridines, azido derivatives.

Wissenschaftliche Forschungsanwendungen

®-1-(5-Methylpyridin-2-YL)ethan-1-amine has several applications in scientific research:

    Medicinal Chemistry: Used as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Chemistry: Utilized in the production of agrochemicals and specialty chemicals.

Wirkmechanismus

The mechanism of action of ®-1-(5-Methylpyridin-2-YL)ethan-1-amine involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to enzymes or receptors, altering their activity.

    Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-1-(5-Methylpyridin-2-YL)ethan-1-amine: The enantiomer of the compound, which may have different biological activities.

    2-(5-Methylpyridin-2-YL)ethan-1-amine: Lacks the chiral center, leading to different stereochemical properties.

    5-Methyl-2-pyridinecarboxaldehyde: The precursor in the synthesis of the compound.

Uniqueness

®-1-(5-Methylpyridin-2-YL)ethan-1-amine is unique due to its chiral nature, which imparts specific biological activities and interactions that are distinct from its achiral or differently chiral counterparts.

Eigenschaften

Molekularformel

C8H12N2

Molekulargewicht

136.19 g/mol

IUPAC-Name

(1R)-1-(5-methylpyridin-2-yl)ethanamine

InChI

InChI=1S/C8H12N2/c1-6-3-4-8(7(2)9)10-5-6/h3-5,7H,9H2,1-2H3/t7-/m1/s1

InChI-Schlüssel

XXAOROMGOIPMQJ-SSDOTTSWSA-N

Isomerische SMILES

CC1=CN=C(C=C1)[C@@H](C)N

Kanonische SMILES

CC1=CN=C(C=C1)C(C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.